molecular formula C7H6ClNO2 B1265588 3-Amino-4-chlorobenzoic acid CAS No. 2840-28-0

3-Amino-4-chlorobenzoic acid

Cat. No. B1265588
CAS RN: 2840-28-0
M. Wt: 171.58 g/mol
InChI Key: DMGFVJVLVZOSOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-amino-4-chlorobenzoic acid involves several methods, including cocrystallization with amino-chloropyridine derivatives to form supramolecular assemblies. These processes are characterized by the treatment of chlorobenzoic acids with amino derivatives, leading to the formation of cocrystals and molecular salts. This approach underlines the role of proton transfer in supramolecular chemistry, explored through experiments and DFT calculations (Ahmad et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as triorganotin derivatives of amino benzoates, has been revisited, revealing insights into their local and overall molecular architecture. Crystal structure determinations and spectroscopic evidence support the existence of various carboxylate coordination modes (Tzimopoulos et al., 2009).

Chemical Reactions and Properties

Research into the reactions of 3-amino-4-chlorobenzonic acid includes its determination via high-performance liquid chromatography (HPLC), showcasing the analytical methodologies applied to these compounds. Such studies provide a basis for understanding the chemical behavior and properties of 3-amino-4-chlorobenzoic acid in various contexts (Yao Zhi-gang, 2004).

Physical Properties Analysis

The physical properties of materials derived from 3-amino-4-chlorobenzoic acid, such as nonlinear optical materials, highlight the significance of understanding crystalline phases, functional groups, and thermal stability. These aspects are crucial for applications in optoelectronics and related fields (Babu et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-amino-4-chlorobenzoic acid and its derivatives are explored through studies on their synthesis, characterization, and structural elucidation. These investigations provide insights into the compound's reactivity, potential for forming various salts and complexes, and the role of non-covalent interactions in determining their supramolecular structure (Hanif et al., 2020).

Scientific Research Applications

Photodecomposition Studies

3-Amino-4-chlorobenzoic acid has been explored in the context of photodecomposition. Research shows that chlorobenzoic acids, when exposed to ultraviolet irradiation, undergo chemical transformations, leading to the production of hydroxybenzoic acids and benzoic acid itself. This type of study is significant in understanding the environmental fate of these compounds and their potential breakdown products under sunlight exposure (Crosby & Leitis, 1969).

Analytical Chemistry Applications

The compound has been the subject of analytical research, particularly in establishing methods for its determination. For instance, high-performance liquid chromatography (HPLC) has been employed for its quantification, showcasing its relevance in analytical chemistry for precise measurements (Yao Zhi-gang, 2004).

Lanthanide Complex Studies

In coordination chemistry, 3-amino-4-chlorobenzoic acid has been used to synthesize lanthanide(III) complexes. These studies are vital for understanding the coordination behavior of this compound with various metal ions and have implications in material science and catalysis (Sikorska, 1999).

Solubility and Thermodynamic Modeling

The solubility of 3-amino-4-chlorobenzoic acid in various organic solvents has been investigated. These studies provide critical data for designing purification processes and understanding the physicochemical properties of the compound (Li et al., 2017).

Environmental Microbiology

In environmental microbiology, the compound's degradation by specific bacterial strains has been examined. Understanding how microorganisms metabolize 3-amino-4-chlorobenzoic acid is crucial for bioremediation strategies and environmental impact assessments (Solyanikova et al., 2019).

Luminescent Material Research

Research has also been conducted on the synthesis of luminescent materials using 3-amino-4-chlorobenzoic acid. These studies are significant for the development of new materials with potential applications in optoelectronics and photonics (Yan & Wang, 2007).

Safety And Hazards

3-Amino-4-chlorobenzoic acid is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

3-amino-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFVJVLVZOSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044414
Record name 3-Amino-4-chlorobenzoic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chlorobenzoic acid

CAS RN

2840-28-0
Record name 3-Amino-4-chlorobenzoic acid
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Record name 3-Amino-4-chlorobenzoic acid
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Record name 2840-28-0
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Record name Benzoic acid, 3-amino-4-chloro-
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Record name 3-Amino-4-chlorobenzoic acid
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Record name 3-amino-4-chlorobenzoic acid
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Record name 3-AMINO-4-CHLOROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
A Dziewulska-Kułaczkowska, A Bartyzel - Journal of Molecular Structure, 2011 - Elsevier
… It has been found that reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid allows to obtain derivative of 4-chromanone by the mechanism of nucleophilic addition, …
Number of citations: 6 www.sciencedirect.com
P Da Re, L Verlicchi - Il Farmaco; Edizione Scientifica, 1958 - europepmc.org
[Research on local anesthetics; basic esters of 3-amino-4-chlorobenzoic acid]. - Abstract - Europe PMC … [Research on local anesthetics; basic esters of 3-amino-4-chlorobenzoic acid]. …
Number of citations: 3 europepmc.org
S Ali, S Shahzadi, M Parvez - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… The sodium salt of 3-amino-4-chlorobenzoic acid (1 mmol) and triphenyltin(IV) chloride (1 mmol) were suspended in dry toluene (150 ml) in a two-necked round-bottomed flask …
Number of citations: 4 scripts.iucr.org
RE Bowman, TG Goodburn… - Journal of the Chemical …, 1972 - pubs.rsc.org
… New syntheses of 4-carboxyindole-3-propionic acid (9) starting from 3-amino-4-chlorobenzoic acid are described. A process involving thermal decarboxylation of 2.4-dicarboxyindole-3-…
Number of citations: 11 pubs.rsc.org
DJ Bentley, J Fairhurst, PT Gallagher… - Organic & …, 2004 - pubs.rsc.org
… Sodium nitrite (2.41 g, 34.99 mmol) in water (12 ml) was added dropwise to a solution of 3-amino-4-chlorobenzoic acid 26 (5.00 g, 29.15 mmol) in conc.. HCl (23 ml) and water (23 ml) at …
Number of citations: 35 pubs.rsc.org
M Hong, HD Yin, WK Li, XY You - Inorganic Chemistry Communications, 2011 - Elsevier
… Two ligands are prepared by the similar method: 3-amino-4-chlorobenzoic acid or 5-amino-2-chlorobenzoic acid (10 mmol) was dissolved in ethanol (40 ml), and then 2-formylbenzoic …
Number of citations: 26 www.sciencedirect.com
Y Ma, Y Ito, DS Torok, H Ziffer - Journal of liquid chromatography, 1994 - Taylor & Francis
… To a hot (90C) solution of 3-amino-4chlorobenzoic acid (200 g, 1.17 mol) in glacial acetic acid (1000 ml) was added acetic anhydride (541 g, 500 ml, 5.30 mol) over 5 min. The solution …
Number of citations: 1 www.tandfonline.com
JF Wolfe, SRI INTERNATIONAL MENLO PARK CA - 1980 - apps.dtic.mil
The synthesis of two isomeric polybenzothiazoles via the self-polycondensation of two isomeric o-aminomercaptobenzoic acids was investigated. Poly2, 6-benzothiazole was prepared …
Number of citations: 1 apps.dtic.mil
K Santosh, SD Prasad
Number of citations: 0
AHH WATER-FASTNESS - 1991
Number of citations: 0

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